2-Phenylcycloheptan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcycloheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXYJVGOKDPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Phenylcycloheptan 1 Amine
Stereoselective Synthesis Approaches to 2-Phenylcycloheptan-1-amine and Its Enantiomers
Achieving high enantiomeric purity is often crucial for the biological efficacy of chiral amines. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, avoiding the need for resolution of racemic mixtures. Methodologies such as catalytic asymmetric hydrogenation, enantioselective amination, and biocatalysis are at the forefront of this field.
Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical strategy for producing optically active amines. nih.gov This approach typically involves the reduction of a prochiral imine or enamine precursor using hydrogen gas in the presence of a chiral transition-metal catalyst. The catalyst, usually a complex of rhodium, ruthenium, iridium, or palladium with a chiral ligand, orchestrates the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. ajchem-b.comdicp.ac.cn
The synthesis of this compound via this route would start with the preparation of an appropriate unsaturated precursor, such as an imine formed from 2-phenylcycloheptanone (B1329588). The subsequent hydrogenation step is critical for establishing the stereocenter. Chiral metal catalysts based on diphosphine ligands like BINAP and DuPhos have proven effective in the asymmetric hydrogenation of imines and enamines. researchgate.net For instance, iridium catalysts have demonstrated exceptional performance in the hydrogenation of certain ketones and imines, achieving enantioselectivities up to 99.9%. ajchem-b.com
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines/Enamines
| Catalyst Class | Common Chiral Ligands | Typical Substrates | Expected Outcome |
| Rhodium (Rh) | DuPhos, DIPAMP | Enamides, Enamines | High enantioselectivity (>95% ee) |
| Ruthenium (Ru) | BINAP, N-sulfonylated diamines | Imines, Ketones | High efficiency and stereoselectivity |
| Iridium (Ir) | PHOX, Spiro-based ligands | Imines, Unfunctionalized Olefins | Excellent enantioselectivity (up to 99.9% ee) |
| Palladium (Pd) | Bisphosphine ligands | Imines, Enamines | Effective for a range of substrates |
This table summarizes general classes of catalysts and their typical performance in asymmetric hydrogenation reactions relevant to chiral amine synthesis.
Enantioselective amination involves the direct introduction of an amino group to a prochiral molecule to create a chiral center with high enantiomeric excess. These reactions can proceed through various mechanisms, often employing chiral catalysts to control the stereochemical outcome.
One prominent strategy is asymmetric hydroamination, where an amine is added across a carbon-carbon double bond. For a precursor like 1-phenylcycloheptene, a chiral catalyst could facilitate the addition of an amine source to generate this compound enantioselectively. Another approach involves the use of asymmetric enamine catalysis, where a chiral primary or secondary amine catalyst activates a carbonyl compound to facilitate a stereoselective reaction. mdpi.com Dual activation strategies, combining aminocatalysis with a hydrogen-bonding co-catalyst, can enhance reactivity and stereoselectivity. mdpi.com These methods offer a direct route to chiral amines, avoiding the pre-formation of imine intermediates required for hydrogenation.
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure amines. rsc.org Enzymes operate under mild conditions (pH, temperature) and often display unparalleled levels of stereoselectivity. rsc.org Transaminases (TAs), also known as aminotransferases (ATAs), are particularly useful for this purpose. nih.gov
In this approach, a prochiral ketone, 2-phenylcycloheptanone, is converted directly into a single enantiomer of this compound. The reaction requires a sacrificial amine donor, such as isopropylamine, which provides the amino group and is converted into a ketone byproduct (acetone). nih.gov The equilibrium of this reaction can be unfavorable, but strategies such as using "smart" amine donors or removing the byproduct can drive the reaction to completion. rsc.org Amine dehydrogenases (AmDHs) represent another class of enzymes that can perform reductive amination of ketones using ammonia (B1221849) and a reducing cofactor, offering a direct route to primary amines. frontiersin.org These enzymes have been shown to be effective for the synthesis of various short-chain chiral alkyl amines and amino alcohols. frontiersin.org
Table 2: Biocatalysts for Chiral Amine Synthesis
| Enzyme Class | Substrate | Co-substrate/Cofactor | Key Advantage |
| Transaminase (TA) | Prochiral Ketone | Amine Donor (e.g., Isopropylamine) | Unparalleled enantioselectivity |
| Amine Dehydrogenase (AmDH) | Prochiral Ketone | Ammonia, NAD(P)H | Direct synthesis of primary amines |
| Lipase | Racemic Amine | Acyl Donor | High activity for kinetic resolution |
This table outlines common enzyme classes used in the biocatalytic synthesis of chiral amines.
Classical Organic Synthesis Strategies for this compound and Precursors
Classical synthesis methods, while sometimes lacking the stereocontrol of modern techniques, remain fundamental for accessing amine structures. These strategies often involve well-established reactions like reductive amination and nucleophilic substitutions.
Reductive amination is one of the most common and versatile methods for synthesizing amines from carbonyl compounds. wikipedia.org The process involves two main steps: the reaction of a ketone or aldehyde with ammonia or a primary/secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. chempedia.info
To synthesize this compound, the precursor ketone, 2-phenylcycloheptanone, would be treated with an ammonia source to form the corresponding imine. This imine is typically not isolated but is reduced in situ. A variety of reducing agents can be employed for the second step. Catalytic hydrogenation over platinum, palladium, or nickel is a common choice. wikipedia.org Alternatively, hydride-based reagents are frequently used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and tolerance of acidic conditions needed for imine formation. wikipedia.orgorganic-chemistry.org Unless a chiral catalyst or reagent is used, this method produces a racemic mixture of the cis and trans diastereomers of this compound.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Selectivity |
| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 5-7) | Reduces imines faster than ketones |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Acetic acid catalyst, DCE solvent | Mild and selective for various carbonyls |
| Catalytic Hydrogenation | H₂/Pd-C, PtO₂, Raney Ni | H₂ atmosphere, various solvents | Highly efficient but can reduce other functional groups |
This table lists common reducing agents used in classical reductive amination and their characteristics.
The synthesis of this compound or its precursors can also be achieved through nucleophilic substitution or rearrangement reactions. Nucleophilic substitution provides a direct pathway where a leaving group on the cycloheptane (B1346806) ring is displaced by an amine-containing nucleophile. For instance, 2-phenylcycloheptanol could be converted to a sulfonate ester (e.g., tosylate or mesylate), creating a good leaving group. Subsequent reaction with ammonia or an azide (B81097) salt (followed by reduction) would yield the target amine.
Rearrangement reactions, such as the Favorskii rearrangement, are powerful tools for altering carbon skeletons. The Favorskii rearrangement is the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative. adichemistry.com A key feature of this reaction in cyclic systems is that it proceeds with ring contraction. adichemistry.comwikipedia.org For example, 2-chlorocyclohexanone (B41772) reacts with a base to form a cyclopentanecarboxylic acid derivative. adichemistry.com While this seems counterintuitive for the synthesis of a seven-membered ring, such rearrangements can be strategically employed in the synthesis of complex precursors. A substituted α-halocyclooctanone, for instance, could potentially be rearranged to a functionalized cycloheptane carboxylic acid, which could then be converted into the desired amine via reactions like the Curtius or Hofmann rearrangement. This represents a more complex, multi-step approach to the cycloheptane core.
Multi-component Reactions and Convergent Synthesis
The synthesis of complex molecules like this compound benefits significantly from advanced strategies such as multi-component reactions (MCRs) and convergent synthesis. MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgencyclopedia.pub This approach offers considerable advantages, including high atom economy, reduced waste generation, and the elimination of intermediate isolation and purification steps, which streamlines the synthetic process. beilstein-journals.orgnih.gov
While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs can be adapted for this purpose. For instance, a modified Strecker reaction, a classic MCR, could be envisioned. encyclopedia.pubnih.gov This would hypothetically involve the one-pot reaction of 2-phenylcycloheptanone, an amine source (such as ammonia), and a cyanide source to produce an α-aminonitrile intermediate, which can then be hydrolyzed to the target amine. Similarly, the Petasis reaction, which involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, could be explored as a potential route. nih.gov
The primary benefits of these methodologies are summarized below:
| Methodology | Key Advantages | Potential Application for this compound |
| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, reduced synthesis time, rapid generation of compound libraries. beilstein-journals.orgscribd.com | One-pot synthesis from 2-phenylcycloheptanone, an amine, and a third component (e.g., cyanide source). |
| Convergent Synthesis | Higher overall yield, easier purification, flexibility in fragment modification. | Coupling of a pre-synthesized phenylcycloheptane (B8682830) core with an amino group or its precursor. |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
Optimizing reaction conditions is paramount for transitioning a synthetic route from laboratory-scale discovery to large-scale industrial production. This process involves the systematic investigation of various parameters to maximize yield, purity, and efficiency while ensuring cost-effectiveness and safety.
The choice of solvent can dramatically influence the outcome of a chemical reaction. Solvents affect reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of amine compounds from ketones, the solvent can play a critical role in stabilizing key intermediates. nih.gov For example, in related syntheses involving the reaction of cyclohexanone (B45756) derivatives with primary amines, ether-based solvents have been shown to provide superior yields. nih.gov Dimethoxyethane (DME), in particular, can be more effective than other solvents like tetrahydrofuran (B95107) (THF), potentially due to its ability to better solvate and stabilize the condensation intermediates. nih.gov
The following table, based on analogous transformations, illustrates the profound impact of solvent choice on product yield. nih.gov
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 45 |
| 2 | 1,4-Dioxane | 68 |
| 3 | Tetrahydrofuran (THF) | 75 |
| 4 | Dimethoxyethane (DME) | 82 |
| 5 | Acetonitrile (MeCN) | 53 |
Understanding the reaction thermodynamics provides a deeper insight into optimizing conditions, particularly temperature. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined experimentally or through computational modeling to predict the spontaneity of a reaction. ijnc.ir For the formation of an imine from a cyclohexanone derivative and an amine, a key step in many synthetic routes, studies have shown that the reaction is typically exothermic (negative ΔH) and results in a decrease in disorder (negative ΔS). ijnc.ir Consequently, the Gibbs free energy becomes less favorable at higher temperatures, suggesting that the reaction is best performed at lower temperatures to maximize product formation. ijnc.ir
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed faster and with greater control over selectivity. For the synthesis of this compound, which is a chiral molecule, achieving high enantioselectivity is a critical goal. This is often accomplished through the use of chiral catalysts or ligands.
Biocatalysis: One of the most powerful methods for producing enantiopure chiral amines is through biocatalysis, utilizing enzymes such as transaminases. nih.govresearchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone (e.g., 2-phenylcycloheptanone) to yield a single enantiomer of the desired amine with very high selectivity. nih.gov Advances in protein engineering, including directed evolution and rational design, have made it possible to tailor transaminases to accept a wide range of substrates and to enhance their stability and catalytic efficiency for industrial applications. nih.govsemanticscholar.org
Organocatalysis: Asymmetric organocatalysis provides a complementary metal-free approach. Chiral secondary amines, for instance, have been developed as effective catalysts for various asymmetric reactions that proceed through enamine intermediates. nih.gov A custom-designed chiral amine catalyst can create a specific three-dimensional environment that directs the approach of a reactant to one face of the intermediate, thereby controlling the stereochemical outcome of the product. nih.gov
Metal Catalysis: Transition metal catalysts are also widely used. For syntheses involving dehydrogenation steps, catalysts containing metals like copper (Cu) and nickel (Ni) can be highly effective. mdpi.com In asymmetric synthesis, transition metals are used in conjunction with chiral ligands. The design and synthesis of novel ligands are crucial, as the ligand's structure directly influences the catalyst's activity and the enantioselectivity of the reaction. The ligand binds to the metal center, creating a chiral pocket that dictates how the substrate coordinates and reacts.
A summary of potential catalytic approaches is presented below.
| Catalyst Type | Principle | Potential Advantage for Synthesis |
| Biocatalysts (e.g., Transaminases) | Enzyme-catalyzed asymmetric amination of a ketone. nih.gov | Exceptional enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. |
| Organocatalysts (e.g., Chiral Amines) | Formation of chiral enamine intermediates to direct stereochemistry. nih.gov | Metal-free, avoids toxic metal contamination, high selectivity. |
| Transition Metal Catalysts | Coordination of substrates to a chiral metal-ligand complex. | High turnover numbers, broad substrate scope, tunable selectivity through ligand design. |
Detailed Structural Elucidation and Conformational Analysis of 2 Phenylcycloheptan 1 Amine
Advanced Spectroscopic Characterization Techniques
The definitive structural elucidation of 2-Phenylcycloheptan-1-amine, a chiral cyclic amine, necessitates a combination of advanced spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's connectivity, molecular formula, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be essential for unambiguous assignment.
Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum would be complex due to the number of non-equivalent protons in the cycloheptane (B1346806) ring and the presence of stereoisomers (cis and trans). Key regions of interest would include:
Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm corresponding to the five protons of the phenyl group.
Methine Protons: Signals for the protons at C1 (bearing the amine group) and C2 (bearing the phenyl group) would likely appear as complex multiplets. Their chemical shifts and coupling constants would be highly dependent on the relative stereochemistry (cis or trans) and the preferred conformation of the cycloheptane ring.
Cycloheptane Methylene (B1212753) Protons: A series of broad, overlapping multiplets in the upfield region (typically δ 1.0-2.5 ppm) corresponding to the ten methylene protons of the cycloheptane ring.
Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum would show distinct signals for each carbon atom.
Aromatic Carbons: Signals in the δ 125-145 ppm region for the phenyl ring carbons.
Substituted Ring Carbons: Resonances for C1 and C2, with their chemical shifts influenced by the attached amino and phenyl groups, respectively.
Cycloheptane Methylene Carbons: A set of signals in the aliphatic region (δ 20-45 ppm).
Stereochemical Assignment using 2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the cycloheptane ring. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the relative stereochemistry. For example, a NOE correlation between the proton at C1 and the proton at C2 would suggest a cis relationship between the amine and phenyl groups. The absence of such a correlation, coupled with other NOEs, could indicate a trans arrangement.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C1 | 55-65 | Carbon attached to the amine group. |
| C2 | 45-55 | Carbon attached to the phenyl group. |
| C3-C7 | 25-40 | Methylene carbons of the cycloheptane ring. |
| C (ipso) | 140-150 | Phenyl carbon attached to the cycloheptane ring. |
| C (ortho) | 128-130 | Phenyl carbons adjacent to the point of attachment. |
| C (meta) | 127-129 | Phenyl carbons meta to the point of attachment. |
| C (para) | 126-128 | Phenyl carbon para to the point of attachment. |
Note: These are estimated values and would vary based on the specific stereoisomer and solvent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₉N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value.
Expected HRMS Data:
Molecular Formula: C₁₃H₁₉N
Monoisotopic Mass: 189.15175 g/mol
Expected [M+H]⁺: 190.15903 m/z
An experimental mass measurement within a few parts per million (ppm) of this theoretical value would validate the molecular formula. The fragmentation pattern observed in tandem MS/MS experiments could provide further structural information, such as the loss of the phenyl group or cleavage of the cycloheptane ring. Common fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Expected IR Spectral Features:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgpressbooks.pubopenstax.org
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl ring.
C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ correspond to the C-H bonds of the cycloheptane ring.
N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹. libretexts.org
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.
C-N Stretching: A band in the 1000-1250 cm⁻¹ range would be associated with the C-N bond. libretexts.orglibretexts.org
Expected Raman Spectral Features: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The aliphatic C-H stretching and bending modes would also be observable.
Interactive Data Table: Key Expected Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (asymmetric) | ~3450 | IR |
| N-H Stretch (symmetric) | ~3350 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| N-H Bend (scissoring) | 1590-1650 | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-N Stretch | 1000-1250 | IR |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if a suitable derivative is used. Obtaining a crystal structure of this compound or a salt thereof would provide precise bond lengths, bond angles, and torsional angles. This information would definitively establish the relative orientation of the phenyl and amine substituents and the preferred conformation of the cycloheptane ring in the crystalline form. While no specific crystal structure for this compound is publicly available, a study on the related compound 1-amino-2-phenyl benzocycloheptanol hydrobromide monohydrate revealed that the heptane ring adopts a chair conformation in the solid state. acs.org This suggests that a chair or a twist-chair conformation would be likely for this compound as well.
Conformational Dynamics and Stereoisomerism of the Cycloheptane Ring
The cycloheptane ring is conformationally complex due to its flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and twist-boat families. scispace.comslideshare.netresearchgate.net
Stereoisomerism: this compound has two stereocenters (C1 and C2), leading to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other and represent the trans diastereomer. The (1R, 2S) and (1S, 2R) isomers are also enantiomers and constitute the cis diastereomer.
Conformational Preferences: The presence of the bulky phenyl and the amino substituents on adjacent carbons will significantly influence the conformational equilibrium of the cycloheptane ring. The substituents will tend to occupy positions that minimize steric strain. Computational studies would be necessary to predict the lowest energy conformations for both the cis and trans diastereomers. It is expected that the bulky phenyl group would preferentially occupy a pseudo-equatorial position to reduce unfavorable transannular interactions (steric hindrance across the ring). The preferred conformation would likely be a twist-chair, as this is generally the most stable form for substituted cycloheptanes. scispace.comresearchgate.net The relative orientation of the substituents in the cis and trans isomers would lead to different sets of stable conformations with distinct energies.
Structure Activity Relationship Sar Studies of 2 Phenylcycloheptan 1 Amine and Its Analogues
Methodologies for SAR Derivation
The derivation of SAR for 2-Phenylcycloheptan-1-amine analogues involves a combination of synthetic chemistry and computational modeling. These methodologies allow for a systematic and predictive approach to understanding how structural changes affect biological outcomes.
The foundation of SAR studies lies in the rational design and synthesis of a series of systematic analogues. This approach involves the methodical alteration of the parent molecule's structure to probe the importance of different regions for biological activity. For arylcyclohexylamine derivatives, a class of compounds structurally related to this compound, systematic investigations have been ongoing since the early 20th century. The synthesis of 1-phenylcyclohexan-1-amine in 1907 established the fundamental structural motif. Subsequent research, particularly between 1950 and 1970, focused on creating a wide array of derivatives by modifying the amine, the aromatic ring, and the cycloalkane ring.
A common synthetic strategy involves the Neber rearrangement of substituted 2-phenylcyclohexanones, which provides access to a variety of benzene-ring-substituted norketamine analogues. mdpi.com This method allows for the exploration of substituents with diverse lipophilic and electronic properties at various positions on the phenyl ring. mdpi.com For instance, researchers have synthesized analogues with chloro, methyl, methoxy (B1213986), trifluoromethyl, and trifluoromethoxy groups to assess their impact on activity. mdpi.com The synthesis of N-substituted derivatives, such as N-allyl-1-phenylcyclohexylamine, has also been a key area of investigation, often involving the formation of an N-allylcyclohexylideneamine intermediate followed by phenyllithium (B1222949) addition. These systematic synthetic efforts provide the chemical matter necessary to build robust SAR models. researchgate.net
In conjunction with synthesis, computational design principles are employed to guide the selection of target analogues. These methods are broadly categorized as ligand-based and structure-based design. nih.govnih.gov
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. temple.edu It uses the knowledge of known active molecules to build predictive models, such as quantitative structure-activity relationships (QSAR) and pharmacophore models. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, prioritizing them for synthesis. temple.edu
Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, often determined through X-ray crystallography or cryo-electron microscopy. drugdesign.org This method involves docking candidate molecules into the target's binding site to predict their binding conformation and affinity. temple.edu By visualizing the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can rationally design modifications to improve binding. temple.edudrugdesign.org For example, if a hydrophobic pocket in the receptor is identified, analogues with appropriately sized hydrophobic substituents can be designed to fill that pocket, potentially increasing binding affinity. drugdesign.org Hybrid strategies that combine elements of both ligand- and structure-based approaches are also increasingly common, leveraging the strengths of each method to enhance the efficiency of the discovery process. nih.gov
Impact of Substituent Modifications on Molecular Interactions
The systematic modification of substituents on the this compound scaffold directly impacts the molecule's interactions with its biological targets, influencing binding affinity and selectivity.
Substitution on the phenyl ring is a key strategy for modulating the activity of arylcycloalkylamine derivatives. The position and nature of the substituent can significantly alter the interaction profile. Studies on related 2-phenylcyclohexanone (B152291) derivatives have shown that substituents like chlorine, methyl, and methoxy at various positions on the benzene (B151609) ring lead to analogues with a range of activities. mdpi.com
Research indicates that 2- and 3-substituted compounds are often more active than their 4-substituted counterparts. mdpi.com For example, in a series of ketamine analogues, introducing a chlorine atom was generally well-tolerated and often led to effective compounds, while strongly electron-withdrawing groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) tended to produce fewer active analogues. mdpi.comresearchgate.net In a study of NMDA receptor antagonists with a cycloheptane (B1346806) ring, the introduction of a chlorine atom at the 2-position of the phenyl ring significantly enhanced inhibitory activity compared to the unsubstituted analogue. mdpi.com Specifically, 2-(2-chlorophenyl)-2-(ethylamino)cycloheptan-1-one demonstrated superior activity to ketamine. mdpi.com
The following table summarizes the inhibitory effects of some phenyl-substituted cycloheptanone (B156872) analogues on the NMDA receptor.
| Compound | Substituent | Ring Size | Amine Group | Inhibition Rate (%) |
| 20 | H | 7 | Ethylamino | 72 |
| 21 | H | 7 | Methylamino | 49 |
| 23 | 2-Chloro | 7 | Ethylamino | 101 |
| 24 | 2-Chloro | 7 | Methylamino | 95 |
| Data sourced from a study on novel ketamine derivatives as NMDAR antagonists. mdpi.com |
These findings highlight the sensitivity of the binding pocket to the electronic and steric properties of the phenyl ring substituent.
The amine group is a critical pharmacophoric feature, often involved in key ionic or hydrogen-bonding interactions within the receptor binding site. Modifications to this functionality, such as altering the alkyl substitution on the nitrogen atom, can have a profound effect on binding affinity. In general, substitution on the amine group tends to decrease receptor affinity for certain targets like the 5-HT2A and 5-HT2C serotonin (B10506) receptors. nih.gov
However, the specific nature of the substituent is crucial. For instance, converting a primary amine to a secondary or tertiary amine can alter a compound's basicity and steric profile. In studies of NMDA receptor antagonists, changing the N-substituent from methylamino to ethylamino in 2-phenylcycloheptan-1-one derivatives resulted in varied effects on activity. The unsubstituted phenyl derivative showed higher activity with an ethylamino group (72% inhibition) compared to a methylamino group (49% inhibition). mdpi.com This trend was reversed for the 2-chlorophenyl derivative, where the ethylamino analogue (101% inhibition) was slightly more potent than the methylamino analogue (95% inhibition). mdpi.com
Furthermore, research on related arylcyclohexylamines has shown that while many N-alkyl ester derivatives are effective, they are often rapidly metabolized to inactive carboxylic acids. researchgate.net The choice of ester side chains, such as (CH₂)₂CO₂iPr and (CH₂)₄CO₂Me, has been found to be particularly suitable for creating short-acting compounds. researchgate.net This demonstrates that modifications to the amine functionality can be used not only to modulate binding affinity but also to influence pharmacokinetic properties.
The cycloheptane ring, being larger and more flexible than a cyclohexane (B81311) ring, can adopt a variety of conformations, including several twist-chair and twist-boat forms. biomedres.usresearchgate.net This conformational flexibility allows the molecule to adapt to the shape of the receptor's binding site. The specific conformation adopted upon binding is crucial for orienting the phenyl and amine substituents for optimal interaction. researchgate.net
The stability of these conformations can be influenced by substituents on the cycloheptane ring itself. researchgate.net The introduction of substituents can lock the ring into a preferred conformation, which may be more or less favorable for binding. While direct SAR studies on substituted this compound are limited, the principles derived from cyclohexane and other cycloalkane systems are applicable. researchgate.net For example, the spatial orientation of a substituent (axial vs. equatorial) can dramatically affect the molecule's interaction profile. researchgate.net
Stereochemical Aspects of Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For a molecule like this compound, which possesses chiral centers, the spatial orientation of its functional groups dictates the affinity and efficacy with which it binds to its biological target. The principles of stereochemistry in structure-activity relationships (SAR) are foundational to understanding the nuanced biological effects of such chiral compounds. ijrpr.com
Enantiomeric Purity and Diastereomeric Ratios in SAR
Enantiomeric purity refers to the measure of how much of one enantiomer is present in a mixture compared to the other. A racemic mixture, containing equal amounts of two enantiomers, has an enantiomeric purity of zero. libretexts.org The separation and testing of individual enantiomers are crucial in SAR studies to identify the eutomer, the enantiomer with the desired pharmacological activity, and the distomer, the less active or inactive enantiomer.
In the case of analogous compounds, such as certain arylcyclohexylamine derivatives, it has been demonstrated that one enantiomer often possesses significantly higher affinity for its receptor binding site. For instance, in studies of ketamine, the S(+)-enantiomer exhibits a four-fold greater affinity for the NMDA receptor's PCP site compared to the R(–)-enantiomer. mdpi.com This highlights the stereoselectivity of the receptor, where a precise three-dimensional fit is necessary for optimal binding.
The following table illustrates hypothetical binding affinities for the enantiomers of this compound at a specific receptor, based on common observations in related compounds.
| Compound | Enantiomer | Receptor Affinity (Ki, nM) |
| This compound | (R,R)-isomer | 50 |
| This compound | (S,S)-isomer | 500 |
| This compound | Racemic Mixture | 275 (Calculated Average) |
Note: The data in this table is illustrative and intended to demonstrate the concept of enantiomeric differences in receptor affinity.
Diastereomers, being stereoisomers that are not mirror images of each other, have different physical and chemical properties. libretexts.org Consequently, they can also exhibit distinct biological activities. For this compound, with two chiral centers, four possible stereoisomers exist (two pairs of enantiomers). The relative orientation of the phenyl and amine groups (cis or trans) defines the diastereomeric relationship. The differing spatial arrangements of these groups can lead to variations in how the molecule interacts with its binding site. For example, in the related 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalene series, the stereoselectivity for the (1R,3S)-(-)-isomer was noted, which was also more active in stimulating tyrosine hydroxylase. nih.gov
The table below provides a hypothetical example of how diastereomers of a this compound analogue might display different biological activities.
| Compound Analogue | Diastereomer | Biological Activity (EC50, µM) |
| Analogue X | cis-(1R,2S) | 0.1 |
| Analogue X | trans-(1R,2R) | 1.5 |
| Analogue X | cis-(1S,2R) | 0.12 |
| Analogue X | trans-(1S,2S) | 1.8 |
Note: The data in this table is hypothetical and serves to illustrate the impact of diastereomeric configuration on biological activity.
Chiral Recognition in Molecular Binding
Chiral recognition is the process by which a chiral molecule, such as a biological receptor, selectively interacts with one enantiomer of another chiral molecule. mdpi.com This phenomenon is fundamental to the stereoselectivity observed in drug action. The binding of a chiral ligand to a chiral receptor results in the formation of transient diastereomeric complexes, which possess different interaction energies. nih.gov
For an effective chiral recognition to occur, a minimum of a three-point interaction between the chiral ligand and the receptor is generally required. mdpi.com In the context of this compound, these interactions could involve:
Ionic or Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor or become protonated and form an ionic bond with an anionic residue on the receptor.
Hydrophobic or van der Waals Interactions: The phenyl group and the cycloheptane ring can engage in hydrophobic or van der Waals interactions with nonpolar pockets within the binding site.
Steric Repulsion: The spatial arrangement of the substituents will either allow for a snug fit or lead to steric hindrance with the receptor surface, influencing binding affinity.
The interplay of these interactions in three-dimensional space determines the stability of the ligand-receptor complex. A subtle change in the stereochemistry of the ligand, such as the inversion of a chiral center, can disrupt one or more of these key interactions, leading to a significant decrease in binding affinity and, consequently, biological activity. Computational modeling and structural biology techniques are often employed to visualize and understand these intricate binding modes.
Molecular Mechanisms of Interaction and Target Identification for 2 Phenylcycloheptan 1 Amine
Investigation of Molecular Targets and Ligand Binding Sites
The initial step in characterizing the pharmacological profile of a compound like 2-phenylcycloheptan-1-amine involves identifying its molecular targets and the specific sites to which it binds. This is achieved through a combination of in vitro assays and advanced analytical techniques.
Receptor Binding Assays for Affinity and Selectivity Profiling
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for various receptors. These assays typically involve the use of radiolabeled ligands to quantify the displacement by the compound of interest.
For arylcyclohexylamines and related compounds, the primary target identified through such assays is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. researchgate.net Specifically, these compounds bind to a site within the ion channel of the NMDA receptor, commonly referred to as the phencyclidine (PCP) binding site. nih.gov The affinity of a compound for this site is a key determinant of its potency as an NMDA receptor antagonist.
The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Studies on arylcycloheptylamines, the chemical class of this compound, have shown that structural modifications, such as fluorine substitution on the phenyl ring, can significantly influence binding affinity for the NMDA receptor. researchgate.net For instance, certain fluorinated arylcycloheptylamines have demonstrated high affinity for the PCP binding site, with Ki values in the nanomolar range. researchgate.netnih.gov
While the NMDA receptor is the primary target, receptor binding assays are also crucial for determining the selectivity of a compound. Arylcyclohexylamines have been reported to interact with other receptors, including dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, as well as sigma (σ) receptors. nih.govwikipedia.org The ratio of binding affinities for these different receptors determines the compound's selectivity profile and can predict its broader pharmacological effects. For example, some arylcyclohexylamines exhibit a higher affinity for the dopamine transporter than for the NMDA receptor, suggesting a different primary mechanism of action for those specific analogs. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 1-(3-fluorophenyl)cycloheptanamine | NMDA (PCP site) | 180 |
| 1-(1-(3-fluorophenyl)cycloheptyl)piperidine | NMDA (PCP site) | 250 |
| 1-(1-(4-fluorophenyl)cycloheptyl)pyrrolidine | NMDA (PCP site) | 310 |
| Phencyclidine (PCP) | NMDA (PCP site) | 59 |
| Ketamine | NMDA (PCP site) | 660 |
This table presents binding affinity data for compounds structurally related to this compound to illustrate the typical affinity range for this class of molecules at the NMDA receptor.
Enzymatic Activity Modulation (e.g., inhibition, activation)
Beyond direct receptor binding, compounds can exert their effects by modulating the activity of enzymes. This can occur through direct inhibition or activation of the enzyme, or indirectly as a downstream consequence of receptor interaction.
For the arylcyclohexylamine class, the most relevant enzymatic modulation appears to be indirect. The antidepressant effects of S(+)-ketamine, for example, are thought to be mediated by downstream signaling cascades that involve the modulation of specific enzymes. nih.gov Research suggests that NMDA receptor antagonism by S(+)-ketamine leads to an activation of the mammalian target of rapamycin (mTOR) pathway. researchgate.netnih.gov mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. mdpi.com Its activation by ketamine is a key event in the compound's rapid antidepressant effects.
Furthermore, S(+)-ketamine has been shown to lead to the inactivation of glycogen synthase kinase-3 beta (GSK-3β). nih.gov GSK-3β is another serine/threonine kinase involved in a wide array of cellular processes, including energy metabolism and neuronal cell development. wikipedia.org Inhibition of GSK-3β is another proposed mechanism contributing to the therapeutic effects of ketamine. nih.gov
It is also important to consider the interaction of these compounds with metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov While this is not a modulation of a signaling enzyme, the inhibition or induction of CYP450 enzymes by a compound can significantly affect its own metabolism and that of other co-administered drugs. nih.gov Ketamine, for instance, is primarily metabolized by CYP3A4 and CYP2B6. nih.gov
Proteomic Approaches for Target Identification
Proteomic approaches offer a powerful and unbiased method for identifying the molecular targets of a compound within a complex biological system. nih.gov These techniques aim to identify all the proteins that a compound interacts with, providing a comprehensive view of its binding profile.
One common technique is chemical proteomics, which often involves synthesizing a derivative of the compound of interest that can be used as a "bait" to capture its binding partners. nih.gov This is typically achieved by attaching a reactive group and a tag (like biotin) to the compound. The modified compound is then incubated with a cell lysate or tissue extract. The reactive group forms a covalent bond with the target proteins, and the tag allows for the isolation of the compound-protein complexes. The captured proteins are then identified using mass spectrometry. rsc.org
Another approach is affinity chromatography, where the compound is immobilized on a solid support. When a cell lysate is passed over this support, proteins that bind to the compound are retained and can be subsequently eluted and identified.
These proteomic methods are particularly valuable for identifying novel or unexpected targets that might not be found through traditional candidate-based approaches like receptor binding assays. nih.gov For a compound like this compound, applying such proteomic strategies could reveal a broader range of interacting proteins, shedding light on potential new mechanisms of action and off-target effects.
Mechanistic Elucidation of Ligand-Receptor Interactions
Once a molecular target is identified, the next step is to understand the precise mechanism by which the ligand interacts with the receptor to produce its effect. This involves characterizing the nature of the binding and its functional consequences.
Ion Channel Modulation (e.g., NMDA receptor antagonism for arylcyclohexylamines)
The primary mechanism of action for arylcyclohexylamines is the direct modulation of the NMDA receptor ion channel. researchgate.netnih.gov The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of cations, primarily Ca2+, into the neuron. This calcium influx is a critical trigger for numerous intracellular signaling cascades.
Arylcyclohexylamines act as open-channel blockers. This means they can only access their binding site within the ion channel when the channel is in its open state, which requires the initial binding of glutamate and the co-agonist. Once inside the channel, the compound physically obstructs the pore, preventing the passage of ions. researchgate.net This blockade of ion flow effectively antagonizes the receptor, preventing the downstream signaling events that would normally be triggered by glutamate binding.
The three-dimensional structure of the arylcyclohexylamine molecule is crucial for its antagonistic action. nih.gov For example, the S(+) enantiomer of ketamine has a four-fold higher affinity for the PCP site than the R(-) enantiomer, making it a more potent NMDA receptor antagonist. nih.govrsc.org This stereoselectivity highlights the specific structural requirements for optimal interaction with the binding site within the ion channel.
Lack of Publicly Available Data on the Molecular Mechanisms and Cellular Signaling of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the molecular mechanisms of interaction, target identification, or signaling pathway perturbations specifically for the chemical compound this compound.
Information available for structurally related compounds, such as other phenylcycloalkylamines, cannot be scientifically extrapolated to describe the specific actions of this compound. The precise arrangement of the phenyl group and the amine on the seven-membered cycloheptane (B1346806) ring creates a unique chemical entity, and its biological properties would need to be determined through direct experimental investigation.
Consequently, it is not possible to provide an article on the "" or its "Signaling Pathway Perturbations at a Cellular Level" as there is no scientific data to support such a discussion. Further research would be required to characterize the pharmacological and biological profile of this specific compound.
In Vitro and Theoretical Metabolic Pathway Investigations of 2 Phenylcycloheptan 1 Amine
Enzymatic Biotransformations in Model Systems
The biotransformation of 2-Phenylcycloheptan-1-amine is anticipated to be primarily mediated by phase I metabolic enzymes, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. The key enzymatic systems likely involved are the Cytochrome P450 (CYP450) superfamily and amine oxidases.
Cytochrome P450-Mediated Metabolism (e.g., N-dealkylation, N-hydroxylation)
The Cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases located predominantly in the liver, are central to the metabolism of a vast array of foreign compounds. acs.orgresearchgate.net For this compound, a primary amine, CYP450-mediated reactions are expected to be a major route of metabolism.
Primary metabolism of similar structures, like phencyclidine, involves extensive hydroxylation of the alicyclic rings by CYP450 monooxygenases. nih.gov Studies on PCP have demonstrated that several CYP isoforms contribute to its metabolism, with the CYP3A subfamily playing a significant role in its biotransformation in human liver microsomes. nih.gov By analogy, CYP3A4 and other isoforms would be expected to catalyze the oxidation of this compound.
Likely CYP450-mediated reactions for this compound include:
Hydroxylation of the cycloheptyl ring: This is a common metabolic pathway for cyclic alkanes. Hydroxylation can occur at various positions on the seven-membered ring, leading to the formation of multiple isomeric secondary and tertiary alcohol metabolites.
Hydroxylation of the phenyl ring: Aromatic hydroxylation is another well-established CYP450-catalyzed reaction. This would typically occur at the para-position of the phenyl group, resulting in a phenolic metabolite.
N-hydroxylation: The primary amine group of this compound is a potential site for oxidation. N-hydroxylation, catalyzed by CYP450, would form the corresponding hydroxylamine (B1172632) derivative. This can be a critical step, as hydroxylamines are often reactive intermediates.
While N-dealkylation is a common CYP450-mediated reaction for secondary and tertiary amines, it is not applicable to the primary amine structure of this compound. researchgate.net
Amine Oxidase Activity and Aldehyde Dehydrogenase Pathways
Amine oxidases are another important class of enzymes involved in the metabolism of xenobiotics containing amine functionalities. nih.gov This family includes monoamine oxidases (MAO-A and MAO-B), which are well-known for their role in the metabolism of neurotransmitters and other biogenic amines. clinpgx.org
As a primary amine, this compound is a potential substrate for MAO. The action of MAO would involve the oxidative deamination of the primary amine group. This process would initially form an unstable imine intermediate, which would then spontaneously hydrolyze to yield an aldehyde (2-phenylcycloheptan-1-one) and ammonia (B1221849).
Following its formation, the aldehyde metabolite would be a substrate for aldehyde dehydrogenase (ALDH) enzymes. ALDH would further oxidize the aldehyde to the corresponding carboxylic acid (2-phenylcycloheptanoic acid). This pathway, from amine to aldehyde to carboxylic acid, is a common metabolic sequence for primary amines in the body.
Identification of Principal Metabolites in In Vitro Systems
Based on the enzymatic pathways described above, a number of principal metabolites of this compound would be expected to be identified in in vitro systems such as human liver microsomes or hepatocytes. These systems contain the necessary complement of CYP450 and other drug-metabolizing enzymes. wuxiapptec.com
The primary metabolites would likely include:
Hydroxy-2-phenylcycloheptan-1-amine isomers: A series of monohydroxylated metabolites resulting from the oxidation of the cycloheptyl ring.
Hydroxy-phenylcycloheptan-1-amine: The product of aromatic hydroxylation, likely the 4-hydroxy-phenyl derivative.
N-hydroxy-2-phenylcycloheptan-1-amine: The hydroxylamine formed from N-oxidation of the primary amine.
2-Phenylcycloheptan-1-one: The ketone resulting from oxidative deamination by amine oxidases.
2-Phenylcycloheptanoic acid: The carboxylic acid formed from the subsequent oxidation of the ketone metabolite by ALDH.
Further biotransformation of these primary metabolites could lead to the formation of dihydroxylated species or conjugates (Phase II metabolism), which would also be observable in more complete in vitro systems like hepatocytes. Studies on the metabolism of phencyclidine have identified multiple hydroxylated metabolites, as well as products of ring cleavage, indicating that the metabolism of such cyclic amine structures can be complex. nih.govnih.gov
Interactive Data Table: Predicted Principal Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzyme System |
| Hydroxy-2-phenylcycloheptan-1-amine | Alicyclic Hydroxylation | Cytochrome P450 |
| 4-Hydroxy-phenylcycloheptan-1-amine | Aromatic Hydroxylation | Cytochrome P450 |
| N-hydroxy-2-phenylcycloheptan-1-amine | N-oxidation | Cytochrome P450 |
| 2-Phenylcycloheptan-1-one | Oxidative Deamination | Amine Oxidase |
| 2-Phenylcycloheptanoic acid | Aldehyde Oxidation | Aldehyde Dehydrogenase |
Computational Prediction of Metabolic Fates and Sites of Metabolism
In the absence of empirical data, computational (in silico) models provide a valuable tool for predicting the metabolic fate of new chemical entities. researchgate.net These models use a variety of approaches, including rule-based systems derived from known metabolic reactions and quantum mechanical calculations to determine the reactivity of different sites on a molecule.
For this compound, computational tools would likely predict the following:
Sites of Metabolism: Software can identify which atoms in the molecule are most susceptible to metabolism by specific CYP450 isoforms. For this compound, these models would likely highlight the amine nitrogen, the para-position of the phenyl ring, and several carbon atoms on the cycloheptyl ring as probable sites of oxidation. The predictions are based on factors such as the accessibility of the site to the enzyme's active center and the chemical lability of the C-H or N-H bonds.
Metabolite Structures: Based on the identified sites of metabolism, these programs can generate the structures of the predicted metabolites. This would produce a list of potential hydroxylated, N-oxidized, and deaminated products, consistent with those discussed in the previous section.
CYP450 Isoform Specificity: Some advanced computational models can also predict which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be responsible for the metabolism of the compound. researchgate.net This is often achieved by docking the molecule into the known crystal structures of different CYP450 enzymes and calculating the binding affinity and orientation.
Computational predictions serve as a valuable guide for designing and interpreting in vitro metabolism studies. By highlighting the most probable metabolic pathways, they allow for a more targeted search for metabolites in experimental samples.
Computational Chemistry Applications in 2 Phenylcycloheptan 1 Amine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Should 2-Phenylcycloheptan-1-amine be investigated for pharmacological activity, molecular docking and dynamics simulations are essential computational techniques to predict and analyze its interaction with a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.
For this compound, docking studies could predict how it fits into the active site of a target receptor. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amine group and polar amino acid residues, or hydrophobic interactions involving the phenyl and cycloheptane (B1346806) rings. The docking score provides a quantitative estimate of the binding affinity, which can be used to rank potential drug candidates.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Description | Illustrative Finding |
| Binding Pose | The predicted orientation and conformation of the ligand in the receptor's active site. | The phenyl group occupies a hydrophobic pocket, while the amine group forms a hydrogen bond with the side chain of an aspartate residue. |
| Docking Score | A numerical value representing the estimated binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |
| Key Interactions | Specific non-covalent interactions stabilizing the ligand-receptor complex. | Hydrogen bond with ASP-113; Pi-Pi stacking with PHE-257; Hydrophobic interactions with LEU-85, VAL-107. |
Note: The data presented is hypothetical and for illustrative purposes only.
While docking provides a static picture of the interaction, molecular dynamics (MD) simulations can simulate the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the flexibility of the complex in a biological environment (e.g., in water). MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their positions and velocities.
An MD simulation of the this compound-protein complex obtained from docking would reveal how the interactions evolve over time. It can confirm the stability of the predicted hydrogen bonds and hydrophobic contacts. Furthermore, it allows for the calculation of binding free energies, which are often more accurate than docking scores in predicting binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
When a series of related compounds, such as derivatives of this compound, are synthesized and tested for biological activity, QSAR and pharmacophore modeling can be used to build predictive models.
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. This involves calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) for each compound and then using statistical methods to find the best correlation with the observed activity.
Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of active this compound derivatives would define the crucial spatial relationships between, for example, the amine group (as a hydrogen bond donor) and the phenyl ring (as a hydrophobic feature). This model can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds that might have the same biological activity.
Predictive Modeling for Novel Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. tandfonline.commdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This relationship allows researchers to predict the activity of new, yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward compounds with the highest potential. tandfonline.comresearchgate.net
For this compound, a QSAR study would involve compiling a dataset of its analogues with experimentally measured biological activities. For each analogue, a set of numerical values, known as molecular descriptors, would be calculated to capture its unique physicochemical and structural features. These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D parameters representing topology, electronic distribution, and molecular shape. mdpi.comresearchgate.net
Statistical methods, from multiple linear regression to more advanced machine learning algorithms like Random Forest and Artificial Neural Networks, are then employed to build a model that links these descriptors to the observed activity. acs.orgrsc.org A robust QSAR model, once validated, can be used to predict the biological activity of novel this compound analogues designed in silico. This predictive capability is crucial for prioritizing which new compounds to synthesize and test, saving significant time and resources. researchgate.net
The interpretation of the QSAR model can also provide profound insights into the mechanism of action. By identifying which molecular descriptors are most influential, researchers can understand what structural features—such as the presence of hydrogen bond donors/acceptors, specific electronic properties, or steric bulk at certain positions—are critical for biological activity. tandfonline.comnih.gov For instance, a model might reveal that increasing the polar surface area or introducing a hydrogen bond donor at a specific position on the phenyl ring enhances the desired activity.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
| Constitutional | Molecular Weight (MW) | Affects size, solubility, and membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and cell permeability. |
| Electronic | Partial Charge on Amine Nitrogen | Influences the strength of ionic interactions and hydrogen bonds. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Key determinant of solubility and ability to cross biological membranes. |
| 3D/Steric | Molecular Volume | Defines the steric fit within a biological target's binding site. |
| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
This table is illustrative and represents the types of descriptors that would be calculated for a QSAR study. The actual descriptors and their influence would be determined through statistical analysis of experimental data.
Design of Virtual Screening Libraries
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a specific biological target. nih.govresearchgate.net Instead of physically testing millions of compounds, virtual screening allows for the rapid in silico evaluation of enormous chemical spaces, making it a cost-effective and efficient alternative to high-throughput screening. sygnaturediscovery.com A key component of this process is the creation of a high-quality virtual library.
For this compound, a dedicated virtual library would be constructed around its core scaffold. This process, known as library enumeration, involves defining the constant part of the molecule (the this compound core) and systematically decorating it with a diverse array of chemical substituents at specified attachment points (R-groups). eyesopen.com These libraries can be generated using several approaches:
Scaffold-based enumeration: This method focuses on attaching various substituents (R-groups) from building block databases to the core scaffold.
Reaction-based enumeration: This approach uses known chemical reactions to combine building blocks, ensuring that the resulting virtual compounds are synthetically feasible. eyesopen.comacs.org
The design of such a library for this compound would involve identifying positions on the molecule where chemical modifications are synthetically accessible and likely to influence biological activity. These positions could include the amine group, the phenyl ring, and various positions on the cycloheptane ring.
Once the virtual library is generated, it can be screened using two main strategies: scispace.com
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to predict how each compound in the library binds to the target's active site and to estimate the binding affinity. researchgate.netsygnaturediscovery.com
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, screening can be guided by the properties of known active molecules. sygnaturediscovery.com Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for activity. arabjchem.orgnih.gov The virtual library is then searched for compounds that match this pharmacophore.
The top-ranking compounds from the virtual screen are then prioritized for synthesis and experimental testing, significantly increasing the probability of discovering novel, active compounds. nih.gov
Table 2: Hypothetical Design Strategy for a this compound Virtual Library
| Core Scaffold | Modification Point | R-Group Diversity | Rationale |
| This compound | Amine (NH2) | Alkyls, Acyls, etc. | To explore interactions at the primary binding site and modify basicity. |
| Phenyl Ring | para-position (C4') | Halogens, Alkoxy, CF3, etc. | To probe for additional binding pockets and modulate electronic properties. |
| Phenyl Ring | ortho- and meta-positions | Small alkyls, halogens | To explore steric and electronic effects on ring orientation. |
| Cycloheptane Ring | Various positions | Hydroxyl, Methyl, etc. | To influence conformation and explore interactions with the target surface. |
This table outlines a conceptual framework for building a combinatorial library. The choice of R-groups would be guided by synthetic accessibility and desired physicochemical properties.
Synthesis and Evaluation of 2 Phenylcycloheptan 1 Amine Derivatives and Analogues
Design Principles for Novel Chemical Space Exploration
The rational design of new molecules based on a known scaffold like 2-phenylcycloheptan-1-amine involves strategic modifications to optimize biological activity and physicochemical properties. Key principles include bioisosteric replacement to fine-tune interactions with the biological target and ring expansion or contraction strategies to access the core scaffold from readily available precursors.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. semanticscholar.org This involves substituting an atom or group with another that possesses similar physical or chemical properties. semanticscholar.orgcambridgemedchemconsulting.com These replacements can be classified as classical (involving atoms or groups of similar size and valency) or non-classical (involving functionally similar but structurally distinct groups). drughunter.com
For the this compound scaffold, bioisosteric modifications can be envisioned at several positions, primarily on the phenyl ring and the amine group. The replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation or to alter the acidity of nearby functional groups. cambridgemedchemconsulting.com In a study of fluorinated arylcycloheptylamines designed to probe the PCP binding site on the NMDA receptor, researchers synthesized analogues with fluorine substituted at the 3- and 4-positions of the phenyl ring. nih.govresearchgate.net This strategic placement of an electronegative fluorine atom was intended to modulate the electronic properties of the aryl ring and its interaction with the receptor. cambridgemedchemconsulting.comnih.gov The results indicated that these substitutions significantly influenced binding affinity, supporting the use of bioisosterism to explore the structure-activity relationship (SAR) of this class of compounds. nih.govresearchgate.net Other potential bioisosteric replacements for the phenyl ring could include heterocycles like pyridyl or thiophene (B33073) rings, which can introduce new hydrogen bonding capabilities and alter solubility. drughunter.com
Accessing the seven-membered cycloheptane (B1346806) ring of the this compound scaffold often relies on ring expansion strategies starting from more common six-membered rings. Such homologation reactions are crucial for building molecular diversity. d-nb.info
One of the most effective methods for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . d-nb.infowikipedia.org This reaction sequence typically starts with the conversion of a cyclic ketone (e.g., 2-phenylcyclohexanone) to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which then undergoes rearrangement with the expulsion of nitrogen gas to yield the ring-expanded ketone. wikipedia.orglibretexts.org This method provides a direct pathway from a cyclohexanone (B45756) to a cycloheptanone (B156872), increasing the ring size by one carbon. wikipedia.org
A well-documented synthesis of the direct precursor, 2-phenylcycloheptanone (B1329588) , involves the reaction of cyclohexanone with ethyl N-nitroso-N-benzylcarbamate in the presence of potassium carbonate and methanol. orgsyn.org This reaction proceeds via a ring expansion mechanism to yield 2-phenylcycloheptanone, which can then be converted to this compound through reductive amination. More contemporary methods include palladium-catalyzed α-arylation, where cycloheptanone can be directly coupled with bromobenzene (B47551) using a palladium catalyst and a suitable ligand like Xantphos to form 2-phenylcycloheptanone in high yield. mdpi.com
Other modern approaches to ring expansion include palladium-catalyzed rearrangements of allylic amines, which can achieve efficient two-carbon ring homologation of substrates like 2-alkenyl pyrrolidines and piperidines. northumbria.ac.uk Cascade reactions involving cyclization followed by in-situ ring expansion have also emerged as a powerful tool for generating medium-sized rings from linear precursors under standard concentrations. nih.govwhiterose.ac.uk These advanced synthetic methods provide a versatile toolkit for constructing the this compound scaffold and its analogues.
Functional Characterization of Newly Synthesized Analogues
Once synthesized, novel analogues of this compound must be characterized to understand their biological activity. This involves analyzing their interactions at the molecular level and assessing their potency and selectivity against specific biological targets.
Arylcycloalkylamines, including derivatives of both cyclohexane (B81311) and cycloheptane, are known to act as uncompetitive antagonists at the NMDA receptor by binding to a site within the receptor's ion channel, often referred to as the PCP site. nih.govresearchgate.net Molecular modeling studies of classic antagonists like PCP and MK-801 have helped to define a pharmacophore for this site, which generally includes an aromatic ring and a protonatable amine group separated by a specific distance and geometry. researchgate.net
For the arylcycloheptylamine series, the larger, more flexible seven-membered ring can adopt different conformations compared to the more rigid cyclohexane ring. This flexibility may alter how the molecule fits into the binding site. A study on fluorinated arylcycloheptylamines revealed a structure-activity relationship (SAR) profile that differs from that of analogous arylcyclohexylamines. nih.govresearchgate.netresearchgate.net For example, while piperidine (B6355638) substitution on the amine is often optimal for affinity in the phencyclidine (cyclohexyl) series, the primary amine analogue showed the highest affinity in the 3-fluorophenylcycloheptylamine series. nih.gov This suggests that the cycloheptane ring may orient the phenyl group and amine in a manner that allows for a different, and potentially more favorable, set of interactions with key residues in the NMDA receptor channel, such as asparagine (N) and tyrosine (Y) residues. nih.govresearchgate.netresearchgate.net
The primary target for arylcycloalkylamines is the NMDA receptor, and their therapeutic potential as neuroprotective agents and anticonvulsants stems from this interaction. nih.govresearchgate.net The potency of new analogues is typically assessed by their binding affinity (Ki), determined through radioligand displacement assays, and their functional activity in cellular and in vivo models.
In a key study, a series of novel fluorinated arylcycloheptylamines were synthesized and evaluated for their affinity at the PCP site of the NMDA receptor and for their in vivo efficacy. nih.govresearchgate.net The results demonstrated that several of these new compounds possess high affinity, with Ki values in the nanomolar range. nih.gov Notably, 1-(3-fluorophenyl)cycloheptanamine (compound 6 in the study) displayed the highest affinity of the series. nih.govresearchgate.net
Selected compounds were further tested for neuroprotective effects against NMDA-induced toxicity in vitro and for anticonvulsant activity in the maximal electroshock (MES) seizure test in rats. nih.govresearchgate.net The data revealed that these compounds not only bind to the target but also exhibit significant biological effects.
| Compound | Structure | NMDA Receptor Affinity (Ki, nM) | Anticonvulsant Activity (MES ED₅₀, mg/kg) | Neurotoxicity (Ataxia TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|---|---|
| 1-(4-fluorophenyl)cycloheptanamine (3) | 4-F-Phenyl, Primary Amine | 324 ± 41 | ND | ND | ND |
| 1-(1-(4-fluorophenyl)cycloheptyl)pyrrolidine (5) | 4-F-Phenyl, Pyrrolidine (B122466) | 144 ± 11 | 20.84 | 40.35 | 1.94 |
| 1-(3-fluorophenyl)cycloheptanamine (6) | 3-F-Phenyl, Primary Amine | 104 ± 15 | 13.84 | 50.62 | 3.66 |
| 1-(1-(3-fluorophenyl)cycloheptyl)piperidine (7) | 3-F-Phenyl, Piperidine | 134 ± 16 | 13.81 | 27.78 | 2.01 |
| 1-(1-(3-fluorophenyl)cycloheptyl)pyrrolidine (8) | 3-F-Phenyl, Pyrrolidine | 114 ± 12 | 13.11 | 32.09 | 2.45 |
The data show that 1-(3-fluorophenyl)cycloheptanamine (6 ) not only has high affinity but also a favorable protective index of 3.66, indicating a better separation between its therapeutic anticonvulsant effect and its motor-impairing side effects compared to the other tested analogues. nih.gov These findings underscore the therapeutic potential of the arylcycloheptylamine class and highlight how systematic chemical modification can lead to compounds with improved pharmacological profiles. nih.govresearchgate.net
Development of Advanced Probes and Chemical Tools based on this compound Scaffold
High-quality chemical probes are essential tools for validating molecular targets and elucidating biological pathways. nih.gov An ideal probe should be potent (<100 nM), selective (>30-fold over related targets), and demonstrate on-target activity in a cellular context. nih.gov The this compound scaffold, with its established activity at the NMDA receptor, serves as a promising starting point for the development of such tools.
The design of a chemical probe involves incorporating a reporter group or a reactive handle onto the core scaffold without compromising its biological activity. malariaworld.org Based on the SAR of arylcycloheptylamines, modifications should avoid the core phenyl and amine groups that are critical for binding. nih.govresearchgate.net Suitable locations for attaching functional moieties could be positions on the phenyl ring that are less sensitive to substitution or by extending a linker from the amine group, provided affinity is retained.
For target identification and engagement studies, a probe could be equipped with a photoreactive group, such as a diazirine or benzophenone. malariaworld.org Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. malariaworld.org Alternatively, for use in competitive activity-based protein profiling (ABPP), a "clickable" handle like a terminal alkyne or azide (B81097) can be incorporated. malariaworld.orgrug.nlnih.gov This allows for the bioorthogonal ligation of a reporter tag (e.g., a fluorophore or biotin) after the probe has interacted with its targets within a complex biological system. malariaworld.org The development of such advanced probes from the this compound scaffold would be invaluable for studying NMDA receptor pharmacology and discovering potential off-target interactions.
Advanced Analytical Methodologies for Complex Research Matrices
Chromatographic Separation Techniques for Purity and Stereoisomer Analysis
Chromatographic methods are fundamental in the analytical workflow for "2-Phenylcycloheptan-1-amine," enabling the separation of the target compound from impurities and the resolution of its stereoisomers. The choice of technique is dictated by the specific analytical challenge, whether it is the determination of enantiomeric excess or the analysis of complex mixtures.
The enantiomers of chiral primary amines like "this compound" can be effectively separated using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral amines. nih.govyakhak.org The selection of the appropriate chiral column and mobile phase is critical for achieving optimal resolution.
For primary amines, cyclofructan-based CSPs have also shown a high success rate, particularly in the polar organic mode. nih.gov The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol, isopropanol) and the nature and concentration of additives (e.g., triethylamine, trifluoroacetic acid), plays a pivotal role in the enantioselective recognition mechanism. researchgate.net
A typical approach for method development involves screening a variety of chiral columns with different mobile phase compositions to identify the optimal conditions for the separation of the enantiomers of "this compound." The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Chiral HPLC Method Parameters for Phenylcycloalkylamine Analogs
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Heptane/Ethanol with 0.1% basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
This table presents a hypothetical but representative set of conditions based on established methods for similar compounds.
For the analysis of "this compound" in complex mixtures, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of analytes in biological fluids. nih.govoup.comnih.gov The method typically involves a reversed-phase chromatographic separation followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach provides excellent specificity and allows for the detection of low concentrations of the target compound. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. However, primary amines like "this compound" often require derivatization to improve their chromatographic behavior and thermal stability. iu.edu Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), are commonly used to form more volatile and less polar derivatives that are amenable to GC-MS analysis. iu.eduresearchgate.net
Table 2: Comparison of Hyphenated Techniques for the Analysis of Phenylcycloalkylamine Analogs
| Technique | Sample Preparation | Analytes | Advantages |
| LC-MS/MS | Protein precipitation, solid-phase extraction | Parent compound and metabolites | High sensitivity and specificity, no derivatization required |
| GC-MS | Liquid-liquid or solid-phase extraction, derivatization | Derivatized parent compound | High chromatographic efficiency, established libraries for spectral matching |
Application of Advanced Spectroscopy in Complex Samples
Spectroscopic techniques provide crucial structural information and are vital for the characterization of "this compound" and its stereoisomers, especially when dealing with complex research matrices where chromatographic separation alone may not be sufficient for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. In the context of "this compound," ¹H and ¹³C NMR would be used to confirm the core structure. Of particular importance is the use of NMR to distinguish between diastereomers. When "this compound" is present as a mixture of diastereomers (e.g., cis and trans isomers), the different spatial arrangements of the phenyl and amine groups relative to the cycloheptane (B1346806) ring will result in distinct chemical shifts for the corresponding protons and carbons. masterorganicchemistry.comyoutube.com Protons on a methylene (B1212753) group adjacent to a chiral center can become diastereotopic and exhibit different chemical shifts and coupling patterns. masterorganicchemistry.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to make definitive structural assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the cycloalkane and aromatic rings, and C=C stretching of the phenyl group. youtube.com In a complex matrix, FTIR can be used to identify the presence of the amine functionality, although it may lack the specificity to distinguish it from other components without prior separation.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Spectral Region | Expected Signal/Feature |
| ¹H NMR | 7.2-7.4 ppm | Multiplet (Aromatic protons) |
| 3.0-3.5 ppm | Multiplet (Proton on carbon bearing the amine) | |
| 1.2-2.5 ppm | Multiplets (Cycloheptane ring protons) | |
| ¹³C NMR | 125-145 ppm | Signals for aromatic carbons |
| 50-60 ppm | Signal for carbon bearing the amine | |
| 20-40 ppm | Signals for cycloheptane ring carbons | |
| FTIR | 3300-3500 cm⁻¹ | N-H stretching (primary amine) |
| 2850-3000 cm⁻¹ | C-H stretching (aliphatic and aromatic) | |
| 1600, 1495 cm⁻¹ | C=C stretching (aromatic ring) | |
| 1500-1650 cm⁻¹ | N-H bending (primary amine) |
This table presents predicted data based on the analysis of structurally related compounds.
Method Development for Trace Analysis in Research Matrices (e.g., in vitro enzymatic assays, ex vivo tissue analysis)
The quantification of "this compound" at trace levels in complex biological matrices requires a meticulously developed and validated analytical method to ensure accuracy and reliability. This is particularly critical when studying its metabolic fate in enzymatic assays or its distribution in tissues.
The development of such a method typically begins with the optimization of the sample preparation procedure. The goal is to efficiently extract the analyte from the matrix while removing interfering substances. For plasma or serum samples from in vitro studies, solid-phase extraction (SPE) is a commonly employed technique that offers high recovery and clean extracts. researchgate.netmdpi.com For ex vivo tissue analysis, a more rigorous homogenization step followed by liquid-liquid extraction (LLE) or SPE is often necessary to disrupt the tissue and release the analyte. cabidigitallibrary.org
Following extraction, a highly sensitive analytical technique is required for quantification. LC-MS/MS is the method of choice for trace-level analysis of amines in biological samples due to its superior sensitivity and selectivity. nih.govresearchgate.net Method development for LC-MS/MS involves:
Optimization of chromatographic conditions: to achieve good peak shape and separation from matrix components.
Selection of precursor and product ions: for the analyte and an appropriate internal standard in MRM mode to ensure specificity.
Validation of the method: according to established guidelines, including assessment of linearity, accuracy, precision, recovery, and matrix effects.
Table 4: General Workflow for Trace Analysis of this compound in Biological Matrices
| Step | Procedure | Key Considerations |
| 1. Sample Collection & Storage | Collect enzymatic assay aliquots or tissue samples. Store at -80 °C. | Prevent degradation of the analyte. |
| 2. Sample Preparation | Homogenization (for tissue), followed by SPE or LLE. | Maximize recovery and minimize matrix effects. |
| 3. Analytical Measurement | LC-MS/MS analysis in MRM mode. | Optimize chromatographic and mass spectrometric parameters for sensitivity and specificity. |
| 4. Data Analysis & Quantification | Quantify using a calibration curve prepared in the same matrix. | Ensure accurate and precise measurement. |
By employing these advanced analytical methodologies, researchers can obtain reliable and detailed information on the purity, stereochemistry, and concentration of "this compound" in complex research settings, which is fundamental for understanding its chemical and biological properties.
Future Directions and Research Opportunities for 2 Phenylcycloheptan 1 Amine
Exploration of Undiscovered Reactivity and Synthetic Transformations
The 2-phenylcycloheptan-1-amine scaffold offers a rich platform for investigating novel chemical reactions and transformations. A key area for future research will be the selective functionalization of the cycloheptane (B1346806) ring. The development of transition metal-catalyzed C-H functionalization methods could enable the introduction of new substituents at various positions on the carbocycle, leading to a diverse library of derivatives. umich.edu Such transformations would allow for a systematic exploration of the structure-activity relationship of these new compounds.
Furthermore, the amine group itself can serve as a handle for a variety of synthetic modifications. illinois.edu Future studies could explore novel N-alkylation, N-arylation, and acylation reactions to generate a wide range of amides, sulfonamides, and other amine derivatives. The development of innovative catalyst systems will be crucial for achieving high selectivity and efficiency in these transformations, particularly given the steric hindrance imposed by the adjacent phenyl and cycloheptyl groups. illinois.edu Investigating cascade reactions that simultaneously modify both the amine and the cycloheptane ring could also lead to the rapid assembly of complex molecular architectures.
Development of Novel Therapeutic Lead Candidates Based on the Scaffold
Cyclic amines are a well-established privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. researchgate.netresearchgate.net The this compound core, with its three-dimensional structure and chiral centers, is an attractive starting point for the design of new therapeutic agents. Future research should focus on synthesizing libraries of derivatives and screening them for activity against a variety of biological targets.
Given the prevalence of the phenylcycloalkylamine motif in compounds targeting the central nervous system, initial investigations could explore potential applications in neurology, psychiatry, and pain management. For instance, derivatives of this compound could be evaluated for their affinity and selectivity for various receptors, ion channels, and transporters in the brain. Moreover, the cycloheptane ring offers a unique conformational flexibility that can be exploited to optimize binding to specific protein targets. nih.govresearchgate.net The development of compounds with tailored pharmacokinetic and pharmacodynamic properties will be a key objective in translating this scaffold into viable drug candidates.
Integration of Multi-Omics Data for Comprehensive Understanding of Molecular Effects
To fully elucidate the biological effects of this compound derivatives, future research should incorporate multi-omics approaches. metwarebio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of how these compounds interact with biological systems. nih.govnih.gov This approach can help identify novel drug targets, elucidate mechanisms of action, and discover potential biomarkers for drug efficacy and toxicity. mdpi.com
For example, treating cell cultures or animal models with novel this compound derivatives and subsequently performing multi-omics analysis could reveal changes in gene expression, protein levels, and metabolic pathways. elifesciences.org This information can provide valuable insights into the compound's mode of action and potential therapeutic applications. metwarebio.com Network-based analyses of multi-omics data can further help to identify key biological pathways and molecular interactions that are modulated by these compounds, guiding further drug development efforts. nih.gov
Advancements in Stereoselective Synthesis and Chiral Catalyst Design
The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of efficient stereoselective synthetic methods is of paramount importance. Future research should focus on the design and application of novel chiral catalysts for the asymmetric synthesis of each stereoisomer in high enantiomeric and diastereomeric purity.
The synthesis of seven-membered rings with good stereocontrol is a known challenge in organic chemistry. rsc.orgresearchgate.netresearchgate.net Therefore, the development of new organocatalytic or transition-metal-catalyzed methods for the construction of the chiral cycloheptane core would be a significant advancement. rsc.orgscispace.com This could involve asymmetric cyclization reactions or the stereoselective functionalization of a pre-existing cycloheptanone (B156872). Furthermore, designing chiral catalysts that can differentiate between the various C-H bonds on the cycloheptane ring would open up new avenues for late-stage stereoselective diversification. nih.gov The ability to access all possible stereoisomers of this compound and its derivatives will be crucial for a thorough investigation of their therapeutic potential.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for 2-Phenylcycloheptan-1-amine?
- Methodological Answer : To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (NMR, IR, mass spectrometry). Validate intermediate steps and compare spectral data with literature. Use standardized protocols for reporting, as emphasized in academic writing guidelines . For novel methods, include detailed reagent sources and equipment specifications to enable replication.
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, high-resolution MS) to verify purity and structural integrity. Elemental analysis can confirm empirical formulas. Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities. Ensure statistical validation of results, as recommended in analytical reporting standards .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks. Follow waste disposal protocols for amines, and store the compound in labeled, airtight containers. Consult safety data sheets (SDS) for similar arylcycloalkylamines to identify potential hazards, as toxicity data may require extrapolation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the cycloheptane moiety) or impurities. Use variable-temperature NMR to probe conformational changes. Validate with X-ray crystallography or computational modeling (e.g., molecular dynamics simulations). For impurities, employ gradient HPLC or preparative TLC. Address contradictions through iterative hypothesis testing, as outlined in qualitative research frameworks .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction parameters (solvent polarity, temperature) to minimize racemization. AI-driven retrosynthetic tools, such as those leveraging Reaxys or Pistachio databases, can propose stereoselective routes .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate thermodynamic stability of conformers or reaction intermediates. Molecular docking studies can predict interactions with biological targets. For stability under acidic/basic conditions, simulate hydrolysis pathways using software like Gaussian or ORCA. Validate predictions with accelerated stability testing (e.g., thermal stress assays) .
Q. How should researchers approach ecological impact assessments of this compound given limited toxicity data?
- Methodological Answer : Apply read-across methods using structurally similar compounds (e.g., cyclohexylamines) to estimate biodegradation and ecotoxicity. Use in silico tools like ECOSAR or TEST to predict acute/chronic effects. Conduct tiered testing: start with in vitro assays (e.g., Daphnia magna acute toxicity) before progressing to in vivo models. Address data gaps transparently in publications .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
